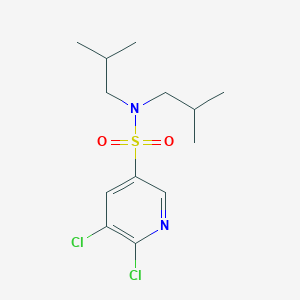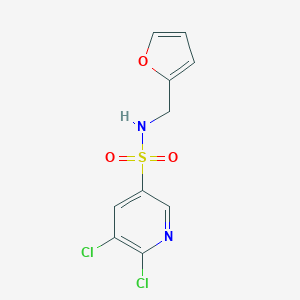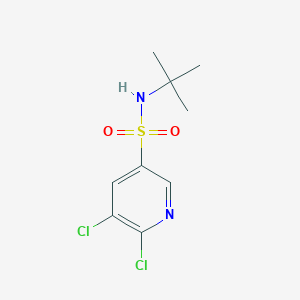![molecular formula C21H25N3O4S B385532 N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide CAS No. 637326-18-2](/img/structure/B385532.png)
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPSPB is a benzamide derivative that has been synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. Additionally, this compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide for lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of potential future directions for research on N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as pain management and neurodegenerative diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could help to overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves a multistep process that starts with the reaction of 4-nitrophenyl acetic acid with thionyl chloride to form 4-nitrophenyl acetyl chloride. This intermediate is then reacted with 4-morpholineaniline to form 4-(4-morpholinyl)phenyl acetyl chloride. The final step involves the reaction of 4-(4-morpholinyl)phenyl acetyl chloride with pyrrolidine and sulfonyl chloride to form this compound.
Scientific Research Applications
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to have potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for Alzheimer's disease.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(22-18-6-8-19(9-7-18)23-12-14-28-15-13-23)17-4-3-5-20(16-17)29(26,27)24-10-1-2-11-24/h3-9,16H,1-2,10-15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSIQJUIGXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385454.png)
![4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385455.png)
![N-(3-methoxyphenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385456.png)
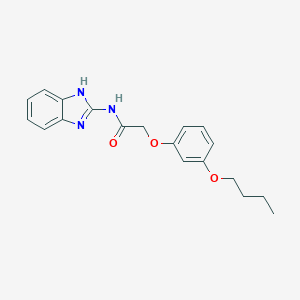
![N-(2-chlorophenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385460.png)
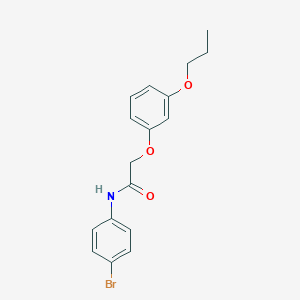
![N-(1H-benzimidazol-2-yl)-2-[4-(isopentyloxy)phenoxy]acetamide](/img/structure/B385462.png)

